

2-Bromo-1-chloro-4-fluorobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-1-chloro-4-fluorobenzene

Cat. No.: B1271530

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-1-chloro-4-fluorobenzene**: Properties, Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1-chloro-4-fluorobenzene** (CAS No. 201849-15-2), a key halogenated aromatic intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and material science. It details the compound's physicochemical properties, presents a validated synthetic pathway, outlines rigorous analytical characterization methodologies, and explores its diverse applications. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This guide serves as an authoritative resource, consolidating critical data and practical insights for the effective utilization of this versatile chemical building block.

Introduction: The Strategic Value of Polyhalogenated Benzene Scaffolds

In modern medicinal and materials chemistry, polyhalogenated benzene derivatives are indispensable building blocks. The strategic placement of different halogen atoms (F, Cl, Br, I) on an aromatic ring provides a powerful toolkit for synthetic chemists. Each halogen exhibits unique electronic properties and reactivity, enabling regioselective functionalization through various cross-coupling reactions.

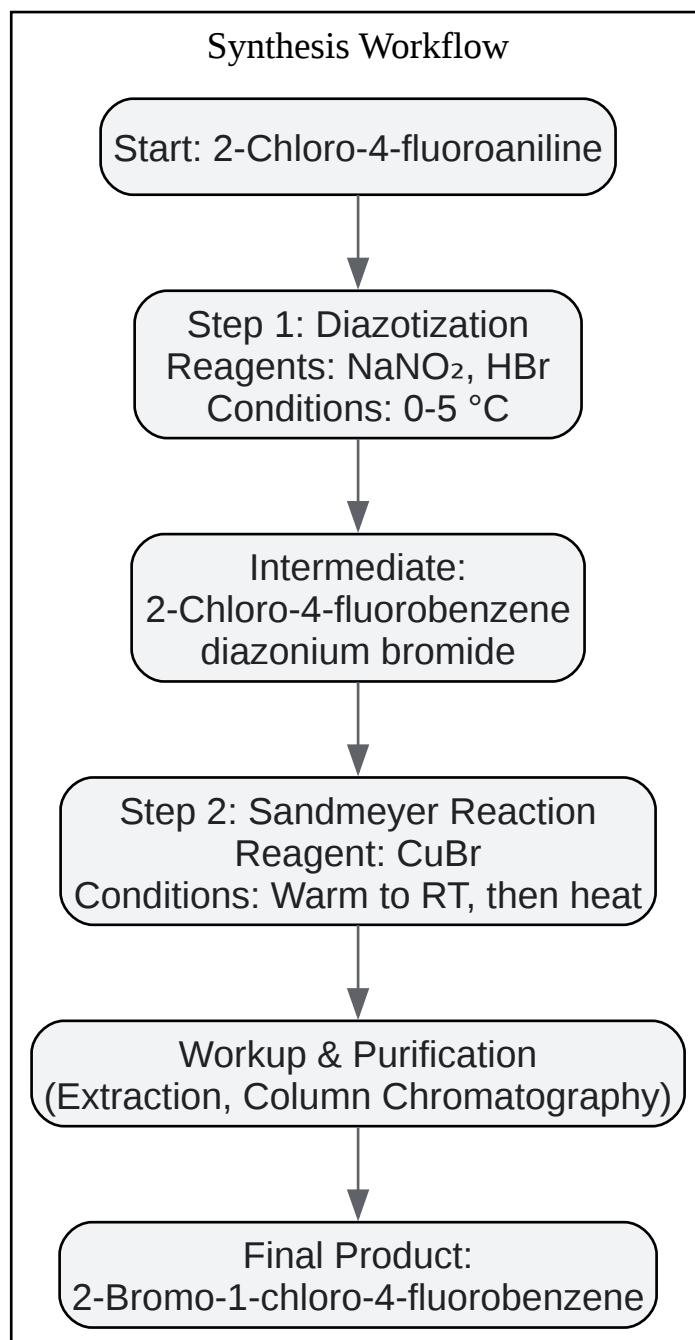
2-Bromo-1-chloro-4-fluorobenzene is a prime example of such a strategic intermediate. The presence of three distinct halogens on the benzene ring offers multiple, orthogonal synthetic "handles." The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for sequential, controlled modifications of the scaffold. Furthermore, the fluorine atom is a highly sought-after substituent in pharmaceutical development, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide elucidates the core characteristics of this compound, providing the technical foundation necessary for its successful application in complex synthetic campaigns.

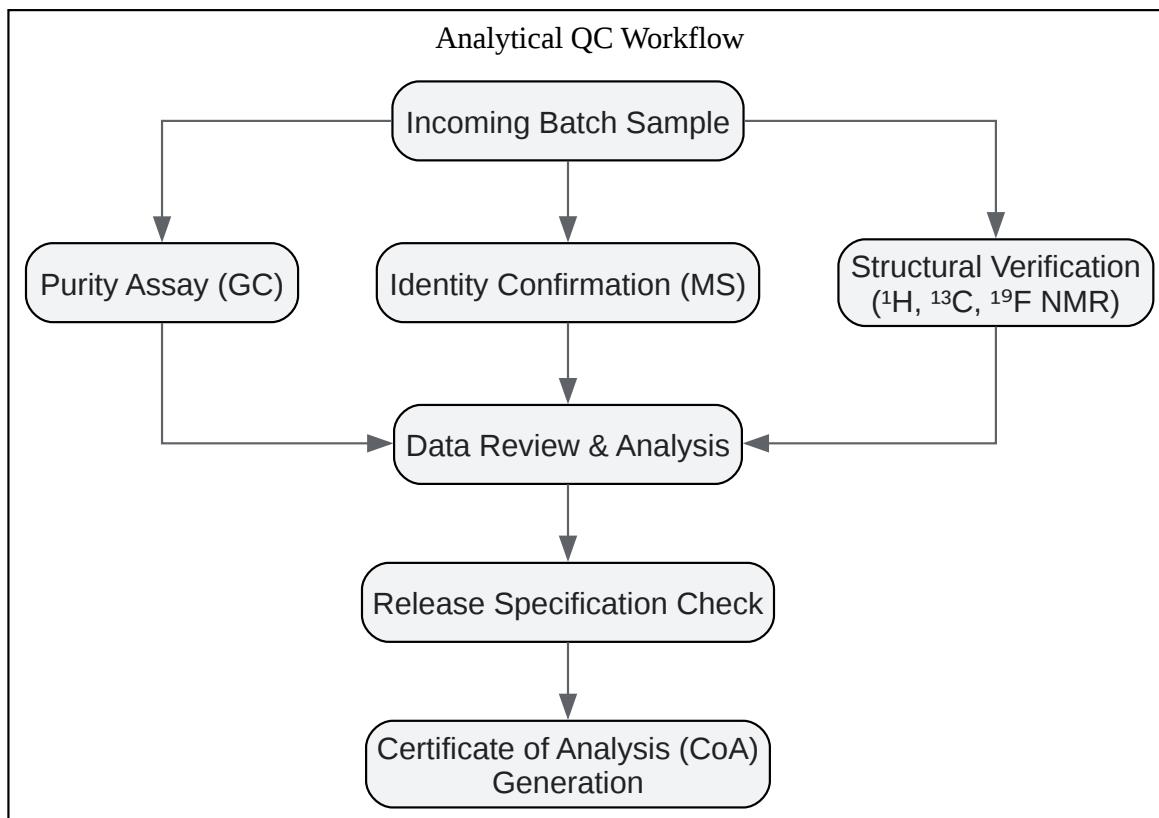
Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling, storage, and application in synthetic chemistry. The key properties of **2-Bromo-1-chloro-4-fluorobenzene** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-bromo-1-chloro-4-fluorobenzene	[1]
CAS Number	201849-15-2	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₃ BrClF	[1] [2] [3] [4]
Molecular Weight	209.44 g/mol	[1] [2] [3] [4] [5]
Appearance	Colorless to light yellow clear liquid	[2] [3]
Density	1.75 g/cm ³	[2] [3]
Boiling Point	202.1 °C at 760 mmHg	[2]
Flash Point	76 °C	[2]
Refractive Index	n _{20/D} ~1.55	[2] [3]
Purity	≥98% (GC)	[3]

Synthesis and Manufacturing


The synthesis of regiochemically defined polyhalogenated benzenes requires a carefully planned strategy. A common and effective method for introducing a bromine atom is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach offers high yields and excellent regiocontrol, dictated by the position of the amine group on the precursor.


Proposed Synthetic Pathway: Sandmeyer Reaction

A plausible and industrially scalable synthesis of **2-Bromo-1-chloro-4-fluorobenzene** starts from the readily available precursor, 2-Chloro-4-fluoroaniline. The workflow involves two primary stages:

- **Diazotization:** The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated *in situ* from sodium nitrite and a strong acid) at low temperatures.
- **Sandmeyer Bromination:** The diazonium salt is subsequently treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom.

The low temperature (~0-5 °C) during diazotization is critical. The diazonium salt is thermally unstable, and maintaining a low temperature prevents its premature decomposition, which would otherwise lead to side products and reduced yield.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-chloro-4-fluorobenzene | C₆H₃BrClF | CID 2773263 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]
- 5. 2-Bromo-1-chloro-4-fluorobenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [2-Bromo-1-chloro-4-fluorobenzene molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271530#2-bromo-1-chloro-4-fluorobenzene-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com